trans-3-Octene
Overview
Description
trans-3-Octene: is an organic compound with the molecular formula C8H16 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure. This compound is used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-3-Octene can be synthesized through several methods, including:
Dehydrohalogenation of 3-Octyl Halides: This method involves the elimination of a hydrogen halide from 3-octyl halides using a strong base like potassium hydroxide in ethanol.
Hydrogenation of 3-Octyne: This method involves the partial hydrogenation of 3-octyne using a Lindlar catalyst to selectively produce the trans isomer.
Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene, where smaller ethylene units are combined to form larger alkenes, including this compound. This process is typically catalyzed by transition metal complexes under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Octene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction of this compound can yield octane. This reaction typically uses hydrogen gas in the presence of a palladium or platinum catalyst.
Addition Reactions: this compound can participate in various addition reactions, such as hydrohalogenation, hydration, and halogenation. For example, the addition of hydrogen bromide can produce 3-bromooctane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Addition: Hydrogen bromide in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: 3-Octene oxide or 3,4-octanediol.
Reduction: Octane.
Addition: 3-Bromooctane.
Scientific Research Applications
trans-3-Octene is utilized in various scientific research fields, including:
Chemistry: It is used as a model compound to study the effects of double bond position and chain length in alkenes during oligomerization reactions.
Biology: this compound serves as a reference compound in the study of metabolic pathways involving alkenes.
Medicine: Research on this compound contributes to understanding the behavior of unsaturated hydrocarbons in biological systems.
Industry: It is used in the production of synthetic lubricants and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of trans-3-octene in chemical reactions involves the interaction of the double bond with various reagents. For example, during oxidation, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
trans-2-Octene: Another isomer of octene with the double bond at the second carbon position.
trans-4-Octene: An isomer with the double bond at the fourth carbon position.
1-Octene: An alkene with the double bond at the first carbon position.
Comparison:
trans-3-Octene vs. trans-2-Octene: this compound has the double bond at the third carbon, while trans-2-octene has it at the second carbon. This difference affects their reactivity and physical properties.
This compound vs. trans-4-Octene: The position of the double bond in trans-4-octene is further along the carbon chain, which can influence its chemical behavior and applications.
This compound vs. 1-Octene: 1-Octene has the double bond at the terminal position, making it more reactive in certain addition reactions compared to internal alkenes like this compound.
Properties
IUPAC Name |
(E)-oct-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTDZYMMFQCTEO-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872995 | |
Record name | (3E)-3-Octene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID90872995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colorless oily liquid having a hydrocarbon odor., Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Octene | |
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Record name | trans-3-Octene | |
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CAS No. |
14919-01-8, 592-98-3, 25377-83-7 | |
Record name | trans-3-Octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14919-01-8 | |
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Record name | Oct-3-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592983 | |
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Record name | 3-Octene, (3E)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919018 | |
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Record name | Octene | |
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Record name | trans-3-Octene | |
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Record name | (3E)-3-Octene | |
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Record name | (E)-oct-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.431 | |
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Record name | Oct-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.892 | |
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Record name | 3-OCTENE, (3E)- | |
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Retrosynthesis Analysis
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